6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline

Description

Introduction and Compound Overview

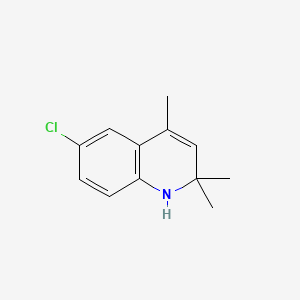

6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline is an organic compound belonging to the quinoline family of heterocyclic compounds. This molecule features a partially hydrogenated quinoline core structure with specific functional group modifications, including a chlorine atom at the 6-position and three methyl groups strategically positioned within the structure. With its unique chemical architecture, this compound has garnered interest in various scientific research fields due to its distinctive properties and potential applications in organic synthesis and analytical chemistry.

Chemical Identity and Nomenclature

This compound is formally identified by the Chemical Abstracts Service Registry Number 6848-16-4. The compound possesses a molecular formula of C12H14ClN, corresponding to a precise molecular weight of 207.70 g/mol. In the European chemical regulatory framework, it has been assigned the European Community Number 229-937-5.

The structural identity of this compound can be represented through various chemical notations, as summarized in the following table:

| Identifier Type | Value |

|---|---|

| IUPAC Name | 6-chloro-2,2,4-trimethyl-1H-quinoline |

| Molecular Formula | C12H14ClN |

| Molecular Weight | 207.70 g/mol |

| Melting Point | 61.5 °C |

| CAS Registry Number | 6848-16-4 |

| EC Number | 229-937-5 |

| InChI | InChI=1S/C12H14ClN/c1-8-7-12(2,3)14-11-5-4-9(13)6-10(8)11/h4-7,14H,1-3H3 |

| InChIKey | XQGISKQNLSPHNQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(NC2=C1C=C(C=C2)Cl)(C)C |

The compound is recognized by several synonyms in scientific literature, including:

- 6-chloro-2,2,4-trimethyl-1,2-dihydroquinoline

- 6-chloro-2,2,4-trimethyl-1H-quinoline

- Quinoline, 6-chloro-1,2-dihydro-2,2,4-trimethyl-

- 1,2-Dihydro-6-chloro-2,2,4-trimethylquinoline

Historical Context and Discovery

The development of this compound is intrinsically connected to broader research on quinoline derivatives, which have been studied extensively since the late 19th century. While the specific first synthesis of this particular chlorinated compound is not explicitly documented in available records, its structural parent compound, 2,2,4-Trimethyl-1,2-dihydroquinoline (historically known as "Acetone-anil"), provides important context for its development.

The parent compound emerged from condensation reactions between aniline and acetone, a synthetic pathway that likely informed the development of its chlorinated derivative. According to patent literature and synthetic methodology studies, the preparation of such substituted quinolines typically involves either direct chlorination of the parent structure or synthesis from appropriately substituted precursors.

Research on these structures appears to have gained momentum in the mid-20th century, coinciding with increased industrial interest in functionalized heterocycles. The chlorinated derivative would have been developed as part of structure-activity relationship studies aimed at modifying and potentially enhancing the properties of the base quinoline structure for specific applications.

Records indicate that by the 1970s, chlorinated quinoline derivatives were being systematically studied, with the compound receiving formal recognition and cataloging in chemical databases. The European Chemicals Agency registration and CAS number assignment (6848-16-4) formalized its place in chemical nomenclature systems.

Structural Classification within Quinoline Derivatives

This compound belongs to the broader family of quinoline derivatives, specifically the dihydroquinoline subclass. Quinolines fundamentally consist of a benzene ring fused with a pyridine ring, creating a nitrogen-containing heterocyclic system. This particular compound features several distinctive structural characteristics:

Partial hydrogenation: The "1,2-dihydro" designation indicates partial reduction of the pyridine ring between positions 1 and 2, creating an N-H group at position 1 and introducing sp3 hybridization at position 2.

Chlorine substitution: A chlorine atom occupies the 6-position of the quinoline ring, specifically on the benzene portion of the fused ring system. This halogenation significantly affects the electronic distribution within the molecule.

Methyl substitution pattern: The compound contains three methyl groups arranged in a specific pattern:

- Two geminal methyl groups at position 2, creating a quaternary carbon center (2,2-dimethyl)

- One methyl group at position 4 on the pyridine ring portion

The following table compares structural features of this compound with related quinoline derivatives:

| Compound | Core Structure | Hydrogenation Status | Key Substituents |

|---|---|---|---|

| This compound | Quinoline | 1,2-dihydro | 6-Cl, 2,2-dimethyl, 4-methyl |

| 2,2,4-Trimethyl-1,2-dihydroquinoline | Quinoline | 1,2-dihydro | 2,2-dimethyl, 4-methyl |

| 6-Chloro-1,2,3,4-tetrahydroquinoline | Quinoline | 1,2,3,4-tetrahydro | 6-Cl |

| 6-Chloro-1,2,3,4-tetrahydroisoquinoline | Isoquinoline | 1,2,3,4-tetrahydro | 6-Cl |

Within this structural classification, the compound represents an important example of how selective functionalization of the quinoline core can produce derivatives with distinct physical and chemical properties. The presence of both the chlorine atom and the methyl groups creates an electronic environment that distinguishes it from both the parent quinoline structure and other quinoline derivatives.

Significance in Chemical Research

This compound has demonstrated significance in several domains of chemical research due to its structural features and reactivity profile.

Analytical Chemistry Applications: The compound has become an important subject in analytical method development. Research has established specific chromatographic protocols for its isolation and characterization. High Performance Liquid Chromatography (HPLC) methods using reverse phase columns have been developed specifically for this compound, employing mobile phases containing acetonitrile, water, and phosphoric acid. These methods are valuable for both analytical purposes and preparative separations, demonstrating the compound's utility as a model structure for separation science.

Synthetic Organic Chemistry: As a functionalized quinoline derivative, the compound represents an important intermediate in organic synthesis pathways. The presence of the chlorine atom at the 6-position creates opportunities for nucleophilic aromatic substitution reactions, while the partially hydrogenated quinoline core offers potential sites for oxidation, reduction, or further functionalization reactions. These characteristics make it valuable in the development of more complex molecular architectures.

Structure-Activity Relationship Studies: The specific substitution pattern in this compound provides valuable data points for structure-activity relationship studies. Researchers can systematically compare its properties and reactivity with those of related compounds such as the parent 2,2,4-Trimethyl-1,2-dihydroquinoline or other halogenated derivatives to understand the impact of the chlorine substituent on physical and chemical properties.

Research into Quinoline Chemistry: The compound contributes to the broader understanding of quinoline chemistry, particularly regarding the effects of substituents on electronic distribution, reactivity, and molecular properties. Its existence as a well-characterized compound allows researchers to make predictions about similar structures and helps establish patterns of reactivity within this important class of heterocycles.

Propriétés

IUPAC Name |

6-chloro-2,2,4-trimethyl-1H-quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN/c1-8-7-12(2,3)14-11-5-4-9(13)6-10(8)11/h4-7,14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQGISKQNLSPHNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(NC2=C1C=C(C=C2)Cl)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40218581 | |

| Record name | 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6848-16-4 | |

| Record name | 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6848-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006848164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-1,2-dihydro-2,2,4-trimethylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Chlorination of 2,2,4-Trimethyl-1,2-dihydroquinoline

The primary synthetic approach to 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline involves the selective chlorination of the parent compound 2,2,4-trimethyl-1,2-dihydroquinoline. This method is well-documented and typically employs chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure regioselective substitution at the 6-position of the quinoline ring.

-

- Solvents: Inert solvents like dichloromethane (CH2Cl2) or chloroform (CHCl3) are preferred to avoid side reactions.

- Temperature: Mild to moderate temperatures to prevent over-chlorination or decomposition.

- Time: Reaction times vary depending on reagent concentration and temperature but generally range from 1 to 6 hours.

Mechanism:

The chlorination proceeds via electrophilic aromatic substitution facilitated by the electron-rich dihydroquinoline ring, with the chlorine atom introduced at the 6-position due to electronic and steric factors.

Condensation Synthesis of the Parent Dihydroquinoline

Before chlorination, the precursor 2,2,4-trimethyl-1,2-dihydroquinoline is synthesized via condensation of aniline derivatives with acetone. This step is crucial as it forms the dihydroquinoline core with the desired methyl substitutions.

-

- Heterogeneous catalysts such as ion-exchanged natural zeolites (e.g., clinoptilolite-based catalysts) have been reported to provide high yields (~96%) under mild conditions (110 °C, 6 hours) in toluene solvent.

- Lewis acid catalysts like indium(III) chloride (InCl3) at 5 mol% loading have also been used effectively at 50 °C for 12–24 hours in acetone solvent.

-

- Molar ratios: Aniline:acetone:toluene typically 1:5:45.

- Reactor: Glass reactor with stirring, reflux condenser, and temperature control.

Industrial Scale Production

Industrial methods mirror laboratory chlorination but optimize parameters for scale, including:

- Continuous flow reactors for condensation and chlorination.

- Use of excess acetone and controlled catalyst loading to maximize yield.

- Neutralization steps post-reaction to remove acidic byproducts (e.g., hydrated lime to neutralize HCl).

- Purification by distillation or thin-film evaporation to achieve high purity (up to 99%).

| Step | Method | Reagents/Catalysts | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| 1 | Condensation of aniline with acetone | Aniline, acetone, clinoptilolite-based catalyst or InCl3 | 110 °C (zeolite), 50 °C (InCl3), 6-24 h, toluene or acetone solvent | Up to 96% | High selectivity for 2,2,4-trimethyl-1,2-dihydroquinoline |

| 2 | Chlorination of dihydroquinoline | Thionyl chloride or PCl5 | Room temp to moderate heat, inert solvent (CH2Cl2) | Moderate to high | Selective chlorination at 6-position |

| 3 | Industrial scale process | Same as above with neutralization and distillation | Continuous flow, controlled temp and pressure | Up to 99% purity | Optimized for yield and purity |

- The condensation reaction catalyzed by natural zeolite clinoptilolite shows excellent catalytic efficiency and environmental friendliness, with minimal metal contamination and high product yield.

- Indium(III) chloride catalysis offers a milder alternative with good yields and simpler workup, suitable for laboratory-scale synthesis.

- Chlorination reactions require careful control to avoid over-chlorination or side reactions; thionyl chloride is preferred for its reactivity and ease of removal of byproducts.

- Industrial processes incorporate neutralization steps to handle acidic byproducts and use thin-film evaporators for efficient purification, ensuring product quality suitable for pharmaceutical or industrial use.

The preparation of this compound is a two-step process involving:

- The condensation of aniline with acetone to form 2,2,4-trimethyl-1,2-dihydroquinoline, catalyzed by heterogeneous catalysts or Lewis acids.

- Selective chlorination of the dihydroquinoline intermediate using chlorinating agents under controlled conditions.

These methods are supported by robust research and industrial practices, yielding high purity products suitable for further chemical applications. Optimization of catalysts, solvents, and reaction parameters continues to improve efficiency and environmental sustainability in the synthesis of this compound.

Analyse Des Réactions Chimiques

Types of Reactions

6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction Reactions: Reduction of the compound can lead to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, oxidized quinoline compounds, and reduced dihydroquinoline derivatives .

Applications De Recherche Scientifique

Scientific Research Applications

- Antimicrobial Agent: Substituted 1,2-dihydroquinoline compounds, including chloro derivatives, exhibit antimicrobial properties, making them useful in paper product manufacturing to inhibit microbial growth . These compounds can be added to pulp or pulp slurry during the paper manufacturing process or disposed of within or on the surface of paper products .

- Antioxidant: Substituted 1,2-dihydroquinoline compounds also function as antioxidants, reducing oxidation in paper products .

- Liquid Chromatography: 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline can be used in liquid chromatography for isolating impurities in preparative separation and is suitable for pharmacokinetics studies . This method is scalable .

- Synthesis of Derivatives: 1,2-dihydro-2,2,4-trimethylquinoline derivatives, including 6-chloro variations, are synthesized and used in various research applications .

- C-N Coupling Reactions: 6-Chloro-1-(6-chloro-1,2-dihydro-2,2,4-trimethylquinolin-8-yl)-1,2-dihydro-2,2,4-trimethylquinoline can be created through silver-catalyzed dimerization of its corresponding monomers . These reactions are significant in C-N bond formation research .

Mécanisme D'action

The mechanism of action of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline involves its interaction with specific molecular targets and pathways. The chlorine atom and the quinoline ring structure play a crucial role in its reactivity and interaction with biological molecules. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural and functional differences between 6-chloro-1,2-dihydro-2,2,4-trimethylquinoline and related compounds:

Physicochemical Properties

- Solubility : Ethoxyquin is soluble in organic solvents (e.g., benzene, acetone) but insoluble in water , whereas TMQ is readily absorbed in biological systems . The chloro derivative’s solubility data are unavailable, but its storage requirements suggest higher reactivity and instability compared to ethoxyquin .

- Stability: Ethoxyquin forms mutagenic impurities (e.g., p-phenetidine) under certain conditions , while this compound requires protection from light and moisture .

Research Findings and Comparative Data

Table 1: Key Research Insights

Activité Biologique

6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline (CAS No. 6848-16-4) is a synthetic organic compound belonging to the quinoline family. Its unique structure, characterized by a chlorine atom and three methyl groups attached to the quinoline ring, suggests potential biological activities worth exploring. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, cytotoxic effects, and potential applications in medicine and industry.

This compound has the molecular formula C12H14ClN. The structural features include:

- A quinoline ring that may contribute to its aromatic properties.

- Three methyl groups that enhance hydrophobic interactions.

- A chlorine atom that can influence reactivity and biological interactions.

The compound's biological activity is primarily attributed to its potential interaction with various biomolecules:

- Enzyme Interaction : It has been suggested that this compound may inhibit enzymes involved in inflammatory pathways. Specifically, it could affect inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to reduced production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines like IL-1β and IL-6.

- Cytotoxic Effects : Preliminary studies indicate that this compound exhibits cytotoxicity against various cancer cell lines. The specific mechanisms by which it induces cell death are still under investigation but may involve apoptosis or necrosis pathways.

- Carcinogenic Potential : Computational models predict a significant carcinogenic risk associated with this compound. Studies utilizing structure-activity relationship (SAR) models suggest a high probability of carcinogenicity in rodent models .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anti-inflammatory | Inhibition of iNOS and COX-2 | |

| Cytotoxicity | Effective against cancer cell lines | |

| Carcinogenicity | High predicted risk based on SAR models |

Case Studies

Several studies have investigated the biological activities of related compounds within the quinoline family:

- Antitrypanosomal Activity : Research on derivatives of 1,2-dihydroquinolin-6-ols indicates potential antitrypanosomal properties, suggesting that structural modifications can enhance biological efficacy .

- Inflammatory Response Modulation : In vitro studies have demonstrated that compounds similar to this compound can significantly reduce inflammatory responses in macrophages exposed to lipopolysaccharides (LPS) by downregulating NF-kB activation pathways.

Applications in Research and Industry

Due to its unique chemical properties and biological activities, this compound is being explored for various applications:

- Pharmaceuticals : Ongoing research aims to evaluate its potential as a therapeutic agent for inflammatory diseases and cancers.

- Chemical Synthesis : It serves as an intermediate in the synthesis of other organic compounds and dyes due to its reactive chlorine atom.

Q & A

What are the most effective synthetic routes for 6-chloro-1,2-dihydro-2,2,4-trimethylquinoline, and how can reaction yields be optimized?

Level: Advanced

Methodological Answer:

Synthetic pathways often involve cyclization of substituted anilines with chloroacetone or analogous reagents. For example, in related dihydroquinoline syntheses, AlCl₃-catalyzed Friedel-Crafts alkylation or intramolecular cyclization of chloroacetyl intermediates is employed . Key optimization steps include:

- Temperature control: Reactions at 378 K (105°C) improve cyclization efficiency but require careful monitoring to avoid decomposition .

- Solvent selection: Polar aprotic solvents (e.g., 1,2-dichlorobenzene) enhance reaction rates by stabilizing intermediates .

- Catalyst loading: Excess AlCl₃ (10 equivalents) may drive the reaction to completion but complicates purification .

Yield improvements (up to 73%) are achieved via recrystallization from ethanol or ethyl acetate .

How can structural ambiguities in this compound derivatives be resolved using spectroscopic and crystallographic methods?

Level: Advanced

Methodological Answer:

- NMR spectroscopy: Use - COSY and NOESY to distinguish cis/trans isomers. For example, coupling constants (J = 8–12 Hz) in NMR indicate trans-configuration in tetrahydroquinoline derivatives, while cis-isomers show lower J values .

- X-ray crystallography: Resolve substituent positions via C–H···π interactions and hydrogen-bonding patterns. In crystal structures, centrosymmetric dimers linked by C–H···π interactions are common .

- IR and MS: Confirm functional groups (e.g., carbonyl stretches at 1701–1731 cm⁻¹) and molecular ion peaks (e.g., m/z 245 [M]⁺) .

What are the common challenges in analyzing contradictory spectral data for dihydroquinoline derivatives, and how can they be addressed?

Level: Advanced

Methodological Answer:

Contradictions often arise from:

- Isomeric mixtures: Use preparative HPLC or fractional crystallization to isolate pure isomers before analysis .

- Overlapping signals in NMR: Employ -DEPT or HSQC to assign quaternary carbons and reduce ambiguity .

- Dynamic processes in solution: Variable-temperature NMR (VT-NMR) can reveal conformational exchange broadening, as seen in tetrahydroquinoline derivatives .

What pharmacological or biological activities have been reported for structurally similar dihydroquinoline derivatives?

Level: Basic

Methodological Answer:

Dihydroquinolines are explored as intermediates for bioactive compounds:

- Antimicrobial activity: Fluorinated analogs (e.g., 6-fluoro-2-methyltetrahydroquinoline) show potential as antibiotic precursors .

- CNS targets: 1,2-dihydroquinoline scaffolds are precursors to neuroactive alkaloids, though direct data for the 6-chloro derivative is limited .

- Enzyme inhibition: Derivatives with electron-withdrawing groups (e.g., trifluoromethyl) exhibit inhibitory effects on kinases and proteases .

How do steric and electronic effects of the 6-chloro substituent influence the reactivity of 1,2-dihydroquinoline derivatives?

Level: Advanced

Methodological Answer:

- Steric effects: The 6-chloro group hinders electrophilic substitution at adjacent positions, directing reactions to the 5- or 7-positions .

- Electronic effects: The electron-withdrawing chloro group deactivates the aromatic ring, reducing nucleophilic attack but enhancing stability toward oxidation .

- Comparative studies: Substituents like methyl or methoxy at the 2-position increase steric bulk, slowing cyclization kinetics compared to unsubstituted analogs .

What safety and handling protocols are recommended for this compound based on its physicochemical properties?

Level: Basic

Methodological Answer:

- Toxicity data: Limited acute toxicity is reported, but structural analogs (e.g., poly-dihydroquinoline) require handling under fume hoods due to dust inhalation risks .

- Storage: Store in airtight containers at 4°C to prevent decomposition.

- First aid: In case of exposure, rinse with water and consult a physician immediately. Material Safety Data Sheets (MSDS) for related compounds recommend avoiding skin contact .

How can computational methods (e.g., DFT, molecular docking) predict the reactivity or bioactivity of this compound?

Level: Advanced

Methodological Answer:

- DFT calculations: Optimize geometry using B3LYP/6-31G* to predict electrophilic sites. For example, LUMO maps reveal susceptibility at the 5-position for nucleophilic addition .

- Docking studies: Screen against protein databases (e.g., PDB) to identify potential targets. Analogous dihydroquinolines show affinity for adenosine receptors .

- ADMET prediction: Tools like SwissADME estimate logP (~3.2) and blood-brain barrier penetration, suggesting CNS bioavailability .

What are the limitations of current synthetic methods for this compound, and what novel approaches are emerging?

Level: Advanced

Methodological Answer:

- Limitations: Traditional methods suffer from low regioselectivity and require harsh conditions (e.g., AlCl₃).

- Emerging methods:

- Photocatalysis: Visible-light-mediated C–H functionalization improves regiocontrol .

- Flow chemistry: Continuous-flow reactors enhance yield (up to 85%) and reduce reaction times .

- Biocatalysis: Enzymatic cyclization offers greener alternatives but is underdeveloped for chloro-substituted derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.